molecular formula C14H7BrO4 B8527948 5-Bromo-9-oxo-9H-xanthene-3-carboxylic acid CAS No. 825650-07-5

5-Bromo-9-oxo-9H-xanthene-3-carboxylic acid

Cat. No. B8527948
M. Wt: 319.11 g/mol
InChI Key: IGFSORXANITWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589104B2

Procedure details

Using an adaptation of the method described in Procedure 16, substituting 5-bromo-9-oxo-9H-xanthene-3-carboxylic acid, 3d for 5-methoxy-9-oxo-9H-xanthene-3-carboxylic acid, 3c, title compound 5-bromo-9-oxo&9H-xanthene-3-carboxylic acid diethylamide, 4d was obtained. MS m/z (MH+) 374/375.8.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methoxy-9-oxo-9H-xanthene-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
9H-xanthene-3-carboxylic acid diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:3]=1[O:4][C:5]1[CH:6]=[C:7]([C:17](O)=[O:18])[CH:8]=[CH:9][C:10]=1[C:11]2=[O:16].COC1C=CC=C2C=1OC1C=C(C(O)=O)C=CC=1C2=O.[CH2:40]([N:42](CC)[C:43]([C:45]1C=CC2CC3C(OC=2C=1)=CC=CC=3)=O)[CH3:41]>>[CH2:40]([N:42]([CH2:43][CH3:45])[C:17]([C:7]1[CH:8]=[CH:9][C:10]2[C:11](=[O:16])[C:12]3[C:3]([O:4][C:5]=2[CH:6]=1)=[C:2]([Br:1])[CH:15]=[CH:14][CH:13]=3)=[O:18])[CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
Step Two
Name
5-methoxy-9-oxo-9H-xanthene-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
Step Three
Name
3c
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
Step Four
Name
9H-xanthene-3-carboxylic acid diethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)C=1C=CC=2CC3=CC=CC=C3OC2C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC(=C3OC2C1)Br)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.